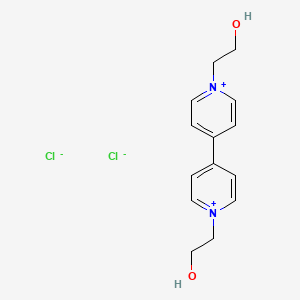
1,1'-Bis(2-hydroxyethyl)-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound with the molecular formula C14H18N2O2 It is a derivative of bipyridine, a class of compounds known for their ability to form stable complexes with metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4,4’-bipyridine with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4,4’-Bipyridine} + 2 \text{Ethylene oxide} \rightarrow \text{1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological and chemical processes. The specific pathways involved depend on the nature of the metal ion and the context of the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: The parent compound, which lacks the hydroxyethyl groups.
1,1’-Bis(2-hydroxyethyl)-2,2’-bipyridin-1-ium dichloride: A similar compound with hydroxyethyl groups at different positions.
Uniqueness
1,1’-Bis(2-hydroxyethyl)-4,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over metal-ligand interactions.
Eigenschaften
CAS-Nummer |
3708-22-3 |
|---|---|
Molekularformel |
C14H18Cl2N2O2 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
2-[4-[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanol;dichloride |
InChI |
InChI=1S/C14H18N2O2.2ClH/c17-11-9-15-5-1-13(2-6-15)14-3-7-16(8-4-14)10-12-18;;/h1-8,17-18H,9-12H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
UREYLOZKXYCKPY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C[N+](=CC=C1C2=CC=[N+](C=C2)CCO)CCO.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















